2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone
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Overview
Description
“2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone” is also known as “(4-Aminophenyl) [4- (2-fluorophenyl)piperazin-1-yl]methanone” with a CAS Number of 885949-71-3 . It has a molecular weight of 299.35 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The compound has a boiling point of 161 degrees . Other physical and chemical properties such as melting point, density, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactivity
One of the foundational aspects of using "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" is its role in synthesizing saturated spirocyclic N-heterocycles. The study by Siau and Bode (2014) demonstrated that the combination of cyclic ketones and stannyl amine protocol (SnAP) reagents affords saturated, spirocyclic N-heterocycles under operationally simple conditions, highlighting its importance in drug discovery and development (Siau & Bode, 2014).
Fluorescence and Logic Gate Applications
Gauci and Magri (2022) explored the solvent-polarity reconfigurable fluorescent logic gates using compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor. This research underscores the potential of such compounds in developing tools for probing cellular microenvironments and protein interfaces, which could be significantly relevant for "this compound" derivatives (Gauci & Magri, 2022).
Antimicrobial and Antiproliferative Properties
The synthesis and evaluation of quinolone derivatives, including the structure similar to "this compound", have shown significant antibacterial activities against resistant strains of bacteria. Chen et al. (2001) reported compounds demonstrating better activity against methicillin-resistant Staphylococcus aureus than norfloxacin, indicating the potential of such compounds in developing new antimicrobial agents (Chen et al., 2001).
Moreover, the study on benzochromene derivatives by Ahagh et al. (2019) revealed that compounds similar in structure to "this compound" possess anti-proliferative properties and induce apoptosis in colorectal cancer cell lines. This finding suggests a promising direction for cancer treatment research, leveraging the cytotoxic activities of these compounds (Ahagh et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(2-aminophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-2-4-8-16(14)20-9-11-21(12-10-20)17(22)13-5-1-3-7-15(13)19/h1-8H,9-12,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXLEGJPDLSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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